N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide
Description
The compound N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide features a pyrrole ring substituted at the 1-position with a 2-methoxyethyl group and at the 3-position with a 4-methoxyphenylsulfonyl moiety. The pyrrole core is further modified with 4,5-dimethyl groups, and a butanamide chain is appended at the 2-position. The sulfonyl group may enhance hydrogen-bonding capacity, while the methoxy and methyl substituents likely influence steric and electronic properties .
Properties
Molecular Formula |
C20H28N2O5S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C20H28N2O5S/c1-6-7-18(23)21-20-19(14(2)15(3)22(20)12-13-26-4)28(24,25)17-10-8-16(27-5)9-11-17/h8-11H,6-7,12-13H2,1-5H3,(H,21,23) |
InChI Key |
DWZRBMGGDYVOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl bromide and a suitable base such as potassium carbonate.
Sulfonylation: The methoxyphenylsulfonyl group is introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a base like triethylamine.
Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction using butanoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or methoxyphenyl positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The methoxyethyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards certain proteins or receptors.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s pyrrole core distinguishes it from analogs with other heterocycles:
- Imidazole Derivatives: describes N-({1-(2-methoxyethyl)-2-[(4-methylphenyl)methanesulfonyl]-1H-imidazol-5-yl}methyl)-3-methyl-N-(prop-2-en-1-yl)butanamide, which replaces pyrrole with imidazole.
- Pyrazolo[3,4-d]Pyrimidine Derivatives : The compound in features a pyrazolopyrimidine core, offering a larger aromatic system that may enhance π-π stacking interactions, contrasting with the smaller pyrrole ring .
Substituent Effects
- Sulfonyl Groups: The target’s 4-methoxyphenylsulfonyl group differs from the 4-methylphenylsulfonyl group in .
- Amide Linkages : The butanamide chain in the target is structurally analogous to compounds in (4-Methoxybutyrylfentanyl ) and . However, ’s piperidine-based opioid derivative highlights how amide placement and adjacent substituents critically determine biological activity (e.g., opioid receptor affinity) .
Steric and Electronic Modifications
- Methoxy vs. Methyl Groups: The target’s 4,5-dimethylpyrrole and 2-methoxyethyl groups create distinct steric environments compared to the tert-butyldimethylsilyl and diisopropylamino groups in . Bulky substituents in analogs like ’s 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-butanamide reduce metabolic clearance but may hinder target binding .
- Hydrogen-Bonding Patterns : emphasizes the role of sulfonyl groups in forming robust hydrogen-bonding networks. The target’s sulfonyl group may facilitate crystalline packing or protein interactions, akin to sulfonamide-containing compounds in .
Structural and Functional Comparison Table
Key Findings and Implications
Sulfonyl Group : The 4-methoxyphenylsulfonyl moiety enhances electronic effects (electron-donating methoxy) compared to simpler sulfonyl groups, possibly improving solubility and crystal packing .
Amide Linkage : The butanamide chain’s flexibility and length may influence binding kinetics, contrasting with rigidified amides in opioid derivatives () .
Biological Activity
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with several functional groups, including:
- Methoxyethyl group
- Dimethyl groups
- Phenylsulfonyl moiety
These substitutions contribute to its chemical properties and potential interactions with biological targets. The molecular formula is C16H23N3O4S, and it has a molecular weight of approximately 365.44 g/mol.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism of action likely involves the inhibition of specific enzymes or receptors critical for microbial survival. For instance:
- Gram-positive bacteria : The compound has shown effectiveness against several strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Fungi : Initial tests indicate antifungal properties, warranting further investigation into its application in mycology.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : Studies have shown that the compound can significantly reduce the growth rate of certain cancer cell lines.
- Modulation of signaling pathways : The interaction with cellular receptors may alter signaling cascades involved in tumor growth and metastasis.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Research suggests that it interacts with specific molecular targets, leading to alterations in cellular processes. Key mechanisms include:
- Enzyme inhibition : The compound may inhibit enzymes critical for DNA replication and repair in cancer cells.
- Receptor modulation : It could act as an antagonist or agonist at certain receptors, influencing cell signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In vitro studies : Laboratory tests on cancer cell lines demonstrated significant reductions in cell viability at varying concentrations.
- Animal models : Preliminary animal studies have indicated promising results in tumor reduction without severe side effects, highlighting its therapeutic window.
Comparative Analysis
To better understand the biological activity of this compound, comparisons with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| N-{...} | Unique | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
